molecular formula C11H10F2N2 B6270617 7,8-difluoro-2,4-dimethylquinolin-3-amine CAS No. 2624125-48-8

7,8-difluoro-2,4-dimethylquinolin-3-amine

Cat. No.: B6270617
CAS No.: 2624125-48-8
M. Wt: 208.2
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Description

7,8-Difluoro-2,4-dimethylquinolin-3-amine is a synthetic compound belonging to the quinoline family. It is characterized by its molecular formula C12H11F2N and a molecular weight of 207.22 g/mol. This compound is notable for its unique chemical and physical properties, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-difluoro-2,4-dimethylquinolin-3-amine typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-2,4-dimethylquinolin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals and materials science.

Scientific Research Applications

7,8-Difluoro-2,4-dimethylquinolin-3-amine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for studying biological systems, developing new drugs, and creating advanced materials.

Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe for studying biological processes and interactions within cells. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Industry: It is utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 7,8-difluoro-2,4-dimethylquinolin-3-amine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

7,8-Difluoro-2,4-dimethylquinolin-3-amine is unique compared to other quinoline derivatives due to its specific substitution pattern and fluorine atoms. Similar compounds include 2,4-dimethylquinoline and 7,8-difluoroquinoline, but the presence of both methyl and fluorine groups in this compound gives it distinct chemical and physical properties.

Properties

CAS No.

2624125-48-8

Molecular Formula

C11H10F2N2

Molecular Weight

208.2

Purity

93

Origin of Product

United States

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